molecular formula C₉H₁₈N₄O B1144928 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine CAS No. 1216863-00-1

4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine

Cat. No.: B1144928
CAS No.: 1216863-00-1
M. Wt: 198.27
InChI Key:
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Description

4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine: is a chemical compound with the molecular formula C₉H₁₈N₃O It is a derivative of piperidine, characterized by the presence of an azido group (-N₃) and a hydroxy group (-OH) attached to the piperidine ring

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) under mild pressure.

    Substitution: Sodium azide (NaN₃) in DMF or other polar aprotic solvents.

Major Products:

Scientific Research Applications

Chemistry: 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine is used as an intermediate in organic synthesis, particularly in the preparation of other nitrogen-containing heterocycles. It serves as a precursor for the synthesis of various functionalized piperidine derivatives .

Biology and Medicine: In biological research, this compound can be used as a probe to study the interactions of azido groups with biomolecules.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine involves its ability to undergo various chemical transformations. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies. Additionally, the hydroxy group can form hydrogen bonds, influencing the compound’s interaction with biological targets .

Comparison with Similar Compounds

    4-Hydroxy-2,2,6,6-tetramethylpiperidine: Lacks the azido group, making it less reactive in certain chemical transformations.

    4-Amino-2,2,6,6-tetramethylpiperidine: Contains an amino group instead of an azido group, leading to different reactivity and applications.

    4-Hydroxy-TEMPO: A stable free radical used as a catalyst and chemical oxidant.

Uniqueness: 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine is unique due to the presence of both azido and hydroxy groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to participate in click chemistry and other transformations makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

1216863-00-1

Molecular Formula

C₉H₁₈N₄O

Molecular Weight

198.27

Synonyms

4-Azido-2,2,6,6-tetramethylpiperidin-1-ol

Origin of Product

United States

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